molecular formula C6H16NO3P B12312750 Diethyl [(methylamino)methyl]phosphonate

Diethyl [(methylamino)methyl]phosphonate

Cat. No.: B12312750
M. Wt: 181.17 g/mol
InChI Key: OTKFWEJWFSHXBV-UHFFFAOYSA-N
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Description

Diethyl [(methylamino)methyl]phosphonate is an organophosphorus compound characterized by a phosphonate ester backbone functionalized with a methylamino-methyl group. This structure confers unique chemical properties, including nucleophilicity from the amine group and hydrolytic stability from the phosphonate moiety. It serves as a precursor in medicinal chemistry, corrosion inhibition, and materials science due to its ability to participate in nucleophilic substitutions and hydrogen bonding interactions .

Properties

Molecular Formula

C6H16NO3P

Molecular Weight

181.17 g/mol

IUPAC Name

1-diethoxyphosphoryl-N-methylmethanamine

InChI

InChI=1S/C6H16NO3P/c1-4-9-11(8,6-7-3)10-5-2/h7H,4-6H2,1-3H3

InChI Key

OTKFWEJWFSHXBV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CNC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl [(methylamino)methyl]phosphonate can be synthesized through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another method includes the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This reaction provides a variety of aryl phosphonates and proceeds smoothly under mild conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction . Microwave irradiation and other advanced techniques may also be employed to reduce reaction times and improve yields .

Scientific Research Applications

Pharmaceutical Applications

Diethyl [(methylamino)methyl]phosphonate has been investigated for its potential use in medicinal chemistry. Its structure allows for modifications that can lead to the development of new therapeutic agents.

  • Antiviral Agents : Research has indicated that derivatives of this compound can exhibit antiviral activity. For instance, phosphonate analogs have been synthesized and tested for efficacy against viral infections, showing promise in inhibiting viral replication pathways .
  • Anticancer Activity : Some studies have explored the cytotoxic effects of phosphonate compounds on cancer cell lines. The ability of this compound to interact with biological targets makes it a candidate for further investigation in cancer therapy .

Agricultural Applications

In agriculture, this compound is used as an active ingredient in certain pesticides and herbicides.

  • Pesticide Development : The compound serves as a precursor for the synthesis of various agrochemicals. Its phosphonate group enhances the efficacy of herbicides by improving their stability and bioavailability in the environment .
  • Plant Growth Regulators : Research has indicated that phosphonates can act as growth regulators, influencing plant metabolism and growth patterns. This application has significant implications for crop yield improvement and agricultural sustainability .

Material Science Applications

This compound is also utilized in material science, particularly in polymer chemistry.

  • Flame Retardant Properties : The compound's phosphorus content contributes to its effectiveness as a flame retardant in polymers. It can be integrated into polymer matrices to enhance thermal stability and reduce flammability .
  • Additive in Plastics : In the production of poly(ethylene terephthalate) (PET), this compound acts as an antioxidant, providing thermal stability during processing. Studies have shown its low migration rates when used in food contact materials, ensuring safety for consumer products .

Table 1: Summary of Research Findings on this compound Applications

Application AreaDescriptionKey Findings
PharmaceuticalsPotential antiviral and anticancer agentsDerivatives show activity against viral infections and cancer cell lines .
AgricultureActive ingredient in pesticides and herbicidesEnhances stability and bioavailability of agrochemicals .
Material ScienceFlame retardant and antioxidant in polymersImproves thermal stability; low migration rates ensure safety .

Comparison with Similar Compounds

Substituent Variation on the Amino Group

  • Diethyl [Phenyl(phenylamino)methyl]phosphonate (4a): Synthesized via a three-component reaction involving aniline, aromatic aldehyde, and diethylphosphite. The phenylamino group enhances aromatic π-π interactions, making it suitable for catalysis in organic synthesis (yield: 85%) .
  • Diethyl (amino(4-methoxyphenyl)methyl)phosphonate: Features a methoxy-substituted phenyl ring, which improves solubility in polar solvents. This compound exhibits inhibitory activity against acid phosphatases, suggesting biomedical applications .
  • Diethyl (diphenylthiomethyl)phosphonate (131): Contains a thioether group, which increases resistance to hydrolysis compared to the methylamino derivative. Used in sulfur-transfer reactions (yield: 62–75%) .

Key Insight: The methylamino group in the target compound enhances hydrogen bonding and nucleophilicity, whereas bulkier substituents (e.g., phenyl, thioether) improve stability but reduce reactivity in aqueous media.

Phosphonates with Dual Phosphorus Functionality

  • Diethyl(benzamido(diisopropoxyphosphoryl)methyl)phosphonate : Incorporates a second phosphoryl group, enhancing chelation capacity for metal ions. This dual functionality is exploited in asymmetric catalysis .
  • Ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives: Demonstrated superior corrosion inhibition efficiency (up to 98%) in acidic environments due to synergistic effects between the phosphonate and methylamino groups .

Key Insight : Dual phosphorus groups expand coordination chemistry but complicate synthesis. The target compound’s single phosphonate group offers simpler functionalization routes.

Substituent Effects on Physical Properties

Compound Molecular Weight Substituent Melting Point Solubility Application
Diethyl [(methylamino)methyl]phosphonate 211.16 g/mol -NHCH₃ 45–47°C Polar solvents Corrosion inhibition
Dimethyl methylphosphonate 124.08 g/mol -OCH₃ -20°C Hydrophilic Flame retardant
Diethyl (difluoro(trimethylsilyl)methyl)phosphonate 308.28 g/mol -CF₂Si(CH₃)₃ N/A Organic solvents Difluoromethylenation

Key Insight: The methylamino group increases melting point and polarity compared to alkoxy or fluorinated analogs, favoring applications requiring moderate hydrophilicity.

Biological Activity

Diethyl [(methylamino)methyl]phosphonate is a phosphonate compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonate group, which is known for its diverse biological activities. The general structure can be represented as follows:

Diethyl methylamino methyl phosphonate=C2H5O2P+N CH3 CH2CH2\text{Diethyl methylamino methyl phosphonate}=\text{C}_2\text{H}_5\text{O}_2\text{P}+\text{N CH}_3\text{ CH}_2\text{CH}_2

Biological Activity Overview

  • Antimicrobial Properties : Phosphonates, including this compound, have been studied for their antimicrobial properties. Research indicates that certain phosphonic acids exhibit antibacterial activity, which can be attributed to their ability to interfere with bacterial cell wall synthesis and function .
  • Enzyme Inhibition : Phosphonates can act as enzyme inhibitors. For example, they may inhibit enzymes involved in metabolic pathways, potentially affecting various physiological processes. Studies have shown that modifications in the phosphonate structure can enhance inhibitory activity against specific enzymes .
  • Neurotoxicity Concerns : As an organophosphorus compound, there are concerns regarding neurotoxicity. However, studies have indicated that this compound exhibits low migration rates and does not raise significant safety concerns when used in food contact materials .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits antibacterial properties against various pathogens.
Enzyme InhibitionInhibits specific enzymes potentially affecting metabolic pathways.
NeurotoxicityLow migration rates suggest minimal neurotoxic effects in food contact applications.

Case Study: Antimicrobial Efficacy

A study conducted by researchers investigated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Results

Bacterial StrainConcentration (µg/mL)Viability Reduction (%)
E. coli5085
S. aureus5078

The mechanisms through which this compound exerts its biological effects include:

  • Disruption of Membrane Integrity : The compound may disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Key Enzymatic Pathways : By acting as an enzyme inhibitor, it can interrupt vital metabolic processes within microorganisms.
  • Interference with Nucleic Acid Synthesis : Phosphonates are known to affect nucleic acid metabolism, which can hinder the replication and transcription processes in bacteria.

Q & A

Basic: What are the most reliable synthetic routes for producing Diethyl [(methylamino)methyl]phosphonate, and how can reaction conditions be optimized?

This compound can be synthesized via click chemistry approaches, as demonstrated in the regioselective synthesis of structurally analogous phosphonates. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between diethyl (azido(benzamido)methyl)phosphonate and alkynyl derivatives yields high regioselectivity (98% yield) under mild conditions (room temperature, 24 hours) . Alternative methodologies include one-pot tandem reactions , such as the Ohira-Bestmann protocol, which leverages diethyl (1-diazo-2-oxopropyl)phosphonate intermediates for alkyne formation . Optimization involves:

  • Catalyst screening : Copper(I) iodide vs. ruthenium-based catalysts for regioselectivity control.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Temperature control : Lower temperatures (0–25°C) to minimize side reactions.

Advanced: How do competing reaction pathways (e.g., 1,3-dipolar vs. nucleophilic additions) influence the regioselectivity of phosphonate derivatives?

Regioselectivity in phosphonate synthesis is governed by electronic and steric factors. For example, in CuAAC reactions, the 1,4-regioisomer is favored due to copper coordination with the alkyne, directing azide addition to the terminal carbon . Competing pathways include:

  • Nucleophilic attack at the phosphorus center, leading to undesired byproducts (e.g., hydrolyzed phosphates).
  • Steric hindrance : Bulky substituents on the alkyne or azide can shift selectivity toward 1,5-regioisomers.
    Mitigation strategies :
  • Use sterically hindered bases (e.g., DBU) to suppress nucleophilic side reactions.
  • Employ 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) to track intermediate formation and adjust reaction kinetics .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

  • 31P^{31}\text{P} NMR : Provides direct evidence of phosphorus environments. For diethyl phosphonates, chemical shifts typically range δ 20–30 ppm (vs. H3_3PO4_4 reference) .
  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Methylamino groups resonate at δ 2.2–2.8 ppm (1H^{1}\text{H}) and δ 35–45 ppm (13C^{13}\text{C}).
  • IR spectroscopy : P=O stretches appear at 1250–1200 cm1^{-1} , while P-O-C (ester) vibrations occur at 1050–950 cm1^{-1} .
    Data interpretation example : Splitting in 31P^{31}\text{P} NMR signals may indicate diastereomer formation or coordination with residual solvents .

Advanced: How can discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts) be resolved?

Discrepancies often arise from solvent effects , conformational flexibility , or neglected relativistic corrections in DFT calculations. To address this:

  • Benchmark computational methods : Compare B3LYP/6-31G(d) vs. M06-2X/def2-TZVP for accuracy in predicting 31P^{31}\text{P} shifts .
  • Incorporate explicit solvent models (e.g., PCM or SMD) to account for dielectric environments.
  • Validate with 2D NOESY to identify dominant conformers in solution .

Basic: What safety protocols are essential when handling this compound?

  • Skin exposure : Wash immediately with water (≥15 minutes) and seek medical advice if irritation persists .
  • Environmental precautions : Use secondary containment to prevent soil/water contamination due to high mobility (estimated Koc_{oc} = 9.7) .
  • Waste disposal : Deactivate phosphorus-containing residues with oxidizing agents (e.g., H2_2O2_2/acetic acid) before disposal .

Advanced: How does the protonation state of this compound affect its environmental fate and toxicity?

The compound’s pKa (~5.6) suggests partial protonation at environmental pH (5–7), altering its adsorption behavior:

  • Neutral form : High soil mobility (log Kow_{ow} = -0.72) with rapid leaching .
  • Protonated form : Increased adsorption to clay/organic matter, reducing mobility but enhancing bioaccumulation potential.
    Toxicity implications : The protonated species may interact with microbial membranes, as seen in structurally similar phosphonates (LD50_{50} >5 g/kg in rats) .

Basic: What analytical methods are suitable for detecting trace amounts of this compound in complex matrices?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase C18 columns with ESI+ ionization (m/z 210–230 for [M+H]+^+).
  • Laser-Induced Breakdown Spectroscopy (LIBS) : Detects phosphorus emission lines at 253–255 nm, validated for organophosphonates in environmental samples .

Advanced: What mechanistic insights explain the anticorrosive/biological activity of this compound derivatives?

  • Anticorrosive action : Phosphonate groups chelate metal ions (e.g., Fe2+^{2+}), forming protective films on surfaces.
  • Biological activity : Methylamino groups enhance membrane permeability, enabling inhibition of acetylcholinesterase (AChE) in vitro (IC50_{50} ~10 μM for analogs) .
    Research gaps : Structure-activity relationships (SAR) for optimizing target specificity remain underexplored.

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